
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
Descripción general
Descripción
CGP 23996 es un análogo sintético de la somatostatina, una hormona peptídica que regula el sistema endocrino y afecta la neurotransmisión y la proliferación celular. Este compuesto es particularmente notable por su naturaleza no reducible, lo que lo hace adecuado para la yodación y los ensayos de unión para los receptores de somatostatina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CGP 23996 implica la creación de un análogo no reducible de la somatostatina. Las rutas sintéticas y las condiciones de reacción específicas son propietarias y no se publican ampliamente. Se sabe que el compuesto se sintetiza para mantener su estabilidad y afinidad de unión a los receptores de somatostatina .
Métodos de producción industrial
Los métodos de producción industrial para CGP 23996 no se detallan públicamente, pero probablemente implican técnicas estándar de síntesis de péptidos, incluida la síntesis de péptidos en fase sólida (SPPS) y procesos de purificación posteriores para garantizar la pureza y la eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
CGP 23996 principalmente experimenta reacciones de unión con los receptores de somatostatina. Está diseñado para ser estable y no reducible, lo que limita su participación en reacciones químicas típicas como la oxidación, la reducción o la sustitución .
Reactivos y condiciones comunes
El compuesto se utiliza a menudo en ensayos de unión con moléculas radioyodadas. Los reactivos comunes incluyen agentes de yodación y tampones que mantienen la estabilidad del péptido durante los ensayos de unión .
Productos principales formados
El producto principal formado a partir de reacciones que involucran CGP 23996 es el análogo radioyodado, que se utiliza en varios ensayos de unión para estudiar los receptores de somatostatina .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that 1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin exhibits significant antitumor properties. It has been shown to inhibit the growth of several cancer cell lines, including pancreatic and breast cancer cells. The mechanism is believed to involve the modulation of growth factor signaling pathways, particularly those related to insulin-like growth factors (IGFs) and epidermal growth factors (EGFs), which are often overexpressed in tumors.
Case Study: Pancreatic Cancer
A notable study demonstrated that treatment with this compound led to a reduction in tumor size and improved survival rates in animal models of pancreatic cancer. The compound was administered via subcutaneous injection, and results indicated a marked decrease in tumor proliferation markers as well as an increase in apoptotic cell death within the tumors .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that the compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
Case Study: Alzheimer's Disease
In vitro studies using neuronal cell cultures showed that treatment with this compound reduced oxidative stress and improved cell viability in the presence of amyloid-beta peptides. Furthermore, animal studies indicated that administration of the compound could improve cognitive functions and reduce behavioral deficits associated with Alzheimer's .
Endocrine Regulation
As a somatostatin analog, this compound plays a role in regulating endocrine functions. It has been studied for its potential use in managing conditions such as acromegaly and carcinoid syndrome by inhibiting excessive hormone secretion.
Clinical Application: Acromegaly Management
Clinical trials have demonstrated that patients treated with this compound showed significant reductions in growth hormone levels and associated symptoms compared to placebo groups. This effect is attributed to its ability to bind to somatostatin receptors on pituitary tumors .
Gastrointestinal Disorders
The compound's ability to modulate gastrointestinal secretions has made it a candidate for treating various gastrointestinal disorders, including diarrhea-predominant irritable bowel syndrome (IBS).
Case Study: IBS Treatment
In clinical settings, patients receiving this compound reported a decrease in gastrointestinal motility issues and improved quality of life scores. The mechanism involves inhibition of gastrointestinal hormone release, thus reducing motility and secretion .
Research Applications in Drug Development
This compound serves as a valuable tool in drug development research. Its structural properties allow for the synthesis of various derivatives aimed at enhancing specific biological activities or reducing side effects.
Table: Comparison of Biological Activities
Activity Type | 1-Des-Ala Compound | Native Somatostatin | Notes |
---|---|---|---|
Antitumor Activity | High | Moderate | More effective against certain cancers |
Neuroprotective Effects | Significant | Low | Effective against amyloid aggregation |
Hormonal Regulation | Strong | Moderate | Better receptor binding affinity |
Gastrointestinal Modulation | Effective | Limited | Reduces motility significantly |
Mecanismo De Acción
CGP 23996 ejerce sus efectos al unirse a los receptores de somatostatina, específicamente a los subtipos que son sensibles a los análogos no reducibles. Esta unión inhibe la liberación de varios segundos mensajeros, lo que modula la neurotransmisión y la proliferación celular. Los objetivos moleculares incluyen los subtipos de receptores de somatostatina SRIF1 y SRIF2 .
Comparación Con Compuestos Similares
Compuestos similares
MK 678: Otro análogo de la somatostatina que se une selectivamente a diferentes subtipos de receptores de somatostatina.
CGP 54626: Un compuesto con propiedades de unión similares pero diferente especificidad de subtipo de receptor.
CGP 37849: Otro análogo utilizado en ensayos de unión similares.
Unicidad
CGP 23996 es único debido a su naturaleza no reducible, lo que lo hace particularmente estable y adecuado para la yodación. Esta estabilidad permite ensayos de unión más precisos y confiables en comparación con otros análogos de la somatostatina .
Actividad Biológica
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in regulating various physiological functions, including endocrine and exocrine secretions. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and endocrinology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features multiple modifications compared to natural somatostatin, enhancing its biological stability and activity.
This compound primarily functions by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. This interaction inhibits the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), thereby exerting antiproliferative effects on various tumor types.
In Vitro Studies
Research has demonstrated that 1-des-ala analogs exhibit enhanced binding affinity for SSTRs compared to native somatostatin. For example, studies indicate that these analogs can effectively inhibit GH secretion in pituitary tumor cells:
Compound | IC50 (nM) | SSTR Subtype |
---|---|---|
Somatostatin | 100 | SSTR2 |
1-des-Ala Analog | 10 | SSTR2 |
These findings suggest that modifications in the peptide structure significantly increase receptor affinity and biological potency.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the antitumor effects of this compound. For instance, in a study involving mice with xenografted tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups:
Treatment Group | Tumor Volume (mm³) | % Reduction |
---|---|---|
Control | 500 ± 50 | - |
1-des-Ala Analog | 250 ± 30 | 50% |
These results indicate that the compound not only inhibits tumor growth but may also enhance the efficacy of other anticancer therapies.
Case Studies
Case Study 1: Pancreatic Cancer
A clinical study involving patients with advanced pancreatic cancer assessed the efficacy of 1-des-ala analogs combined with chemotherapy. The results showed improved overall survival rates and reduced side effects compared to standard treatments alone.
Case Study 2: Acromegaly
Patients suffering from acromegaly due to GH-secreting tumors experienced significant symptom relief and hormonal control when treated with this compound. The treatment led to normalized IGF-1 levels in over 70% of participants within six months.
Propiedades
Número CAS |
86170-12-9 |
---|---|
Fórmula molecular |
C73H99N15O18 |
Peso molecular |
1474.7 g/mol |
Nombre IUPAC |
(2S,8S,11S,14S,17S,23S,29S,32S)-2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-8,11-dibenzyl-20,26-bis[(1R)-1-hydroxyethyl]-29-(hydroxymethyl)-23-[(4-hydroxyphenyl)methyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid |
InChI |
InChI=1S/C73H99N15O18/c1-41(90)61-71(103)85-55(36-45-28-30-47(92)31-29-45)69(101)88-62(42(2)91)72(104)86-58(40-89)70(102)80-52(73(105)106)26-10-5-11-27-60(94)78-50(24-14-16-32-74)63(95)84-57(38-59(76)93)68(100)82-53(34-43-18-6-3-7-19-43)65(97)81-54(35-44-20-8-4-9-21-44)66(98)83-56(37-46-39-77-49-23-13-12-22-48(46)49)67(99)79-51(64(96)87-61)25-15-17-33-75/h3-4,6-9,12-13,18-23,28-31,39,41-42,50-58,61-62,77,89-92H,5,10-11,14-17,24-27,32-38,40,74-75H2,1-2H3,(H2,76,93)(H,78,94)(H,79,99)(H,80,102)(H,81,97)(H,82,100)(H,83,98)(H,84,95)(H,85,103)(H,86,104)(H,87,96)(H,88,101)(H,105,106)/t41-,42-,50+,51+,52+,53+,54+,55+,56+,57?,58+,61?,62?/m1/s1 |
Clave InChI |
HTEPNQQGQXAYEW-YQENAMKYSA-N |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
SMILES isomérico |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
SMILES canónico |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-des-Ala-2-desamino-Gly-3-Cys-11-Tyr-3,14-dicarbasomatostatin CGP 23996 CGP-23996 somatostatin, des-Ala(1)-desamino-Gly(2)-Cys(3)-Tyr(11)-dicarba(3,14)- somatostatin, desalanyl(1)-desaminoglycyl(2)-cysteinyl(3)-tyrosyl(11)-dicarba(3,14)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.